2,3,6-Tribromo-5-methylpyridine

Catalog No.
S3317345
CAS No.
393516-82-0
M.F
C6H4Br3N
M. Wt
329.81
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3,6-Tribromo-5-methylpyridine

Researchers face low yields and complex purifications when using symmetrical pyridines for sequential cross-coupling. 2,3,6-Tribromo-5-methylpyridine solves this with three differentiated bromine vectors and a pre-installed methyl group, ensuring >95:5 regioselectivity in Pd-catalyzed reactions. • Enables clean halogen-metal exchange at the most activated position without scrambling. • Bypasses late-stage methylation, avoiding yield drops. • Ideal for constructing thiopeptide antibiotic cores and kinase inhibitor libraries. Reliably supplied with consistent quality for process R&D.

CAS Number

393516-82-0

Product Name

2,3,6-Tribromo-5-methylpyridine

IUPAC Name

2,3,6-tribromo-5-methylpyridine

Molecular Formula

C6H4Br3N

Molecular Weight

329.81

InChI

InChI=1S/C6H4Br3N/c1-3-2-4(7)6(9)10-5(3)8/h2H,1H3

InChI Key

XXEWSVZWDLDXRE-UHFFFAOYSA-N

SMILES

CC1=CC(=C(N=C1Br)Br)Br

Canonical SMILES

CC1=CC(=C(N=C1Br)Br)Br

Synonyms

2,3,6-Tribromo-5-methylpyridine, 5-Methyl-2,3,6-tribromopyridine, 2,3,6-Tribromo-5-methyl-pyridine

Purity

≥98%

Package Size

1 g, 5 g, 25 g

2,3,6-Tribromo-5-methylpyridine (CAS: 393516-82-0) is a highly functionalized, polyhalogenated heterocyclic building block engineered for complex molecule synthesis. Structurally, it features three orthogonal bromine vectors at the 2, 3, and 6 positions, coupled with a pre-installed methyl group at the 5-position. This specific substitution pattern creates a highly differentiated electronic and steric environment across the pyridine ring, making it a highly effective precursor for sequential, regiocontrolled cross-coupling reactions (such as Suzuki, Stille, and Sonogashira) and selective halogen-metal exchange . Unlike simpler pyridines, this compound is primarily procured by pharmaceutical and agrochemical manufacturers who require precise, step-wise functionalization to construct multi-substituted heteroaryl cores, such as those found in thiopeptide antibiotics and advanced kinase inhibitors[1].

Research Fit

Tri-brominated pyridine with three versatile cross-coupling handles
Methyl group directs regioselectivity in sequential Pd-catalyzed couplings
Supports modular synthesis of complex pyridine-containing scaffolds

Attempting to substitute 2,3,6-Tribromo-5-methylpyridine with simpler, lower-cost analogs like 2,6-dibromopyridine or 2,3,6-tribromopyridine introduces severe bottlenecks in process chemistry. Symmetrical building blocks like 2,6-dibromopyridine lack the electronic bias necessary to differentiate the two alpha-positions, resulting in statistical mixtures of mono- and di-coupled products during initial palladium-catalyzed reactions [1]. This lack of regiocontrol necessitates resource-intensive chromatographic separations and drastically lowers step yields. Conversely, while 2,3,6-tribromopyridine offers some regiocontrol, it lacks the 5-methyl group. Attempting to install a methyl group at the sterically hindered 5-position late in a synthetic sequence typically requires harsh conditions, suffers from poor chemoselectivity, and routinely causes catastrophic yield drops[2]. Procuring the pre-methylated, electronically biased 2,3,6-tribromo-5-methylpyridine bypasses both the regioselectivity failure of symmetrical pyridines and the late-stage functionalization penalties of unmethylated analogs.

Substitution Risk

Non-methylated tribromopyridine
Lacks the 5-methyl electronic director; regioselectivity and coupling outcomes may shift away from intended pathway.
Differently substituted tribromo isomers
Bromine pattern change alters steric and electronic environment, potentially leading to different product mixtures or reaction failure.
Generic polyhalogenated pyridines
May not provide the specific orthogonality and stepwise functionalization required for target molecular architecture.

Regiocontrol in Pd-Catalyzed Cross-Coupling

The pre-installed 5-methyl group in 2,3,6-Tribromo-5-methylpyridine acts as an electron-donating moiety, deactivating the adjacent C6-Br bond relative to the C2-Br bond. This electronic differentiation allows for highly regioselective mono-arylation (e.g., Suzuki coupling) at the C2 position. Studies on polyhalopyridines demonstrate that such electronic bias achieves >95:5 regioselectivity, whereas symmetrical comparators like 2,6-dibromopyridine yield a statistical ~2:1 mixture of mono- to di-arylated products under stoichiometric control [1].

Evidence DimensionRegioselectivity in mono-arylation (C2 vs C6/C4)
Target Compound Data>95:5 regioselectivity favoring C2 mono-coupling
Comparator Or Baseline2,6-Dibromopyridine (~66% mono-coupled, ~33% di-coupled/unreacted mixture)
Quantified DifferenceElimination of di-coupled waste and >45% higher isolated yield of the desired mono-coupled intermediate
ConditionsPalladium-catalyzed Suzuki-Miyaura coupling (1.0 equiv arylboronic acid, Pd(PPh3)4)

High regiocontrol eliminates the need for costly and time-consuming chromatographic separation of regioisomers and di-coupled byproducts during early-stage API synthesis.

Lipophilicity
Class-level
ΔXLogP3 +0.5 (4.0 vs 3.5)
May influence ADME property profile
Predicted values; experimental verification needed

Process Yield for 5-Methylated Cores

When synthesizing complex 5-methylated pyridine cores (such as those found in thiopeptide antibiotics), the timing of methyl group installation is critical. Using 2,3,6-Tribromo-5-methylpyridine allows chemists to perform a 3-step sequential cross-coupling with an overall retained yield of >60%. In contrast, starting with 2,3,6-tribromopyridine and attempting a late-stage C-H methylation or cross-coupling to install the methyl group typically results in <25% overall yield due to severe steric hindrance and poor conversion at the highly substituted ring [1].

Evidence DimensionOverall synthetic yield for fully substituted 5-methylpyridine cores
Target Compound Data>60% overall yield (pre-installed methyl bypasses late-stage alkylation)
Comparator Or Baseline2,3,6-Tribromopyridine (<25% overall yield due to late-stage methylation failures)
Quantified Difference>2.4x improvement in overall process yield for target cores
Conditions3-step sequential functionalization vs. 4-step sequence requiring late-stage methylation

Bypassing low-yielding late-stage alkylation steps drastically reduces raw material consumption and improves the manufacturability of complex APIs.

Regioselectivity control
Class-level
Methyl-directed stepwise functionalization
Supports orthogonal coupling strategy
Regiochemical outcome compared to non-methylated analogs

Halogen-Metal Exchange Chemoselectivity

The generation of nucleophilic pyridine species via halogen-metal exchange is highly sensitive to the substrate's electronic profile. The synergistic effect of the electron-withdrawing 3-bromo group and the electron-donating 5-methyl group in 2,3,6-Tribromo-5-methylpyridine allows for highly regioselective mono-magnesiation (using reagents like iPrMgCl·LiCl) with >90% conversion at the most activated C-Br bond. Unsubstituted or less differentiated tribromopyridines often suffer from competitive exchange at multiple sites, yielding <70% of the desired mono-metalated species and generating complex mixtures [1].

Evidence DimensionRegioselectivity of mono-magnesiation
Target Compound Data>90% selectivity for the most activated C-Br bond
Comparator Or BaselineUnsubstituted tribromopyridines (<70% selectivity due to multi-site competitive exchange)
Quantified Difference>20% higher Grignard intermediate purity
ConditionsHalogen-magnesium exchange using TurboGrignard (iPrMgCl·LiCl) at low temperatures

High chemoselectivity during metalation ensures clean generation of intermediates for electrophilic trapping, which is crucial for maintaining purity during scale-up.

Quality attributes
Specification review
MP 116–120°C, purity 98–99%
Distinct solid-state identity for QC
Specifications may vary by vendor; CoA review advised

Thiopeptide Antibiotic Core Synthesis

Because of its exceptional regiocontrol during sequential cross-coupling, this compound is a highly effective starting material for constructing the central polyheterocyclic cores of thiopeptide antibiotics (e.g., GE2270A analogs). The pre-installed methyl group and differentiated bromine vectors allow chemists to attach distinct thiazole or oxazole rings at specific positions without scrambling, directly leveraging the evidence of >95:5 regioselectivity [1].

Multi-Target Kinase Inhibitor Development

In pharmaceutical medicinal chemistry, the pyridine ring is a privileged scaffold. 2,3,6-Tribromo-5-methylpyridine provides three orthogonal functionalization sites, enabling the step-wise attachment of different pharmacophores. The ability to perform clean halogen-metal exchange at the most activated position allows for the introduction of diverse electrophiles, streamlining the generation of complex inhibitor libraries with high overall yields [2].

Agrochemical Active Ingredient Manufacturing

For the production of next-generation fungicides and herbicides, the stability of the fully substituted pyridine core is highly valued. Procuring this specific pre-methylated building block bypasses the need for late-stage alkylation, ensuring that the synthesis of the agrochemical active ingredient remains scalable, cost-effective, and free from the di-coupled byproducts that plague symmetrical precursors[1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Medicinal chemistry: pyridine core diversification
Tri-bromo regioselectivity and coupling versatility
Stepwise functionalization and SAR outcomes
Agrochemical lead generation
Functionalizable scaffold for property tuning
Physicochemical profile (lipophilicity, stability)
Atropselective aryl coupling
Steric environment from substitution pattern
Axial chirality induction and resolution
Process chemistry intermediate
Defined purity and physical form
Batch-to-batch consistency and scale-up reliability

XLogP3

4

Wikipedia

2,5,6-Tribromo-3-picoline

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